molecular formula C17H14N2O B14446925 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one CAS No. 74152-14-0

4-Methyl-1,6-diphenylpyrimidin-2(1H)-one

Cat. No.: B14446925
CAS No.: 74152-14-0
M. Wt: 262.30 g/mol
InChI Key: VZVWZEKFBAYYBA-UHFFFAOYSA-N
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Description

4-Methyl-1,6-diphenylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity. The specific industrial methods would depend on the desired application and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,6-diphenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyrimidine: Another pyrimidine derivative with different substitution patterns.

    1,3-Diphenyl-2-propen-1-one: A chalcone derivative with structural similarities.

    4-Phenylpyrimidine: A simpler pyrimidine derivative with a single phenyl group.

Uniqueness

4-Methyl-1,6-diphenylpyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both methyl and phenyl groups can enhance its stability and biological activity compared to simpler pyrimidine derivatives.

Properties

CAS No.

74152-14-0

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

4-methyl-1,6-diphenylpyrimidin-2-one

InChI

InChI=1S/C17H14N2O/c1-13-12-16(14-8-4-2-5-9-14)19(17(20)18-13)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

VZVWZEKFBAYYBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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